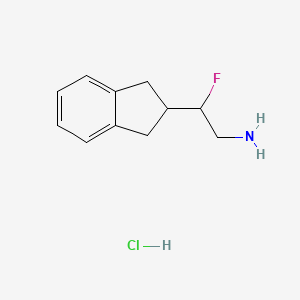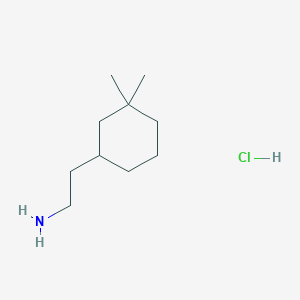![molecular formula C7H10N4 B1485436 2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile CAS No. 1872098-01-5](/img/structure/B1485436.png)
2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of these nitrogen atoms is a pyrrole-type (proton donor), and the other is a pyridine-type (proton acceptor) .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Heterocyclic Synthesis : This compound serves as a key intermediate in the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. These compounds have been evaluated for their antioxidant activities, with some showing efficacy comparable to ascorbic acid (El‐Mekabaty, 2015).
Novel Pyrazole Derivatives : Research into pyrazole derivatives has revealed the synthesis of 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles via the reaction of 2-(1-ethoxyalkylidene)-3-oxoalkanenitriles with hydrazines, highlighting a versatile method for producing novel compounds that may possess interesting biological properties (Mcfadden & Huppatz, 1991).
Antitumor and Antimicrobial Activities : The development of pyrazolo[3,4-b]pyridine derivatives through multi-component reactions has been reported, with these compounds undergoing screening for their antibacterial and antifungal activities, as well as antitumor activity against liver cell lines. Notably, certain derivatives demonstrated high activity, marking their potential in therapeutic applications (El-Borai et al., 2012).
Antifungal and Antibacterial Agents : A study on N,N,N',N'-tetradentate pyrazoly compounds containing a pyrazole moiety synthesized through the condensation with primary diamines showed specific antifungal properties against Saccharomyces cerevisiae and lacked antibacterial activity. The structural nature of these compounds influenced their biological activities (Abrigach et al., 2016).
Chemical Functionalization and Synthesis Techniques
Functionalization of Methyl Groups : The selective functionalization of one methyl group in 3,5-dimethyl-4-substituted-1H-pyrazoles via n-nitration presents a novel synthetic route to azoles containing a coordinating substituent, offering new possibilities for chemical modifications (Lammers et al., 1995).
Catalyst-Free Synthesis : The catalyst-free synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water underlines the push towards greener chemical processes. This method highlights the importance of sustainable practices in the synthesis of potentially bioactive compounds (Kumaravel & Vasuki, 2009).
Orientations Futures
The synthesis and properties of pyrazole derivatives, including “2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile”, continue to be an area of active research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which are structurally similar to this compound, are key components to functional molecules used in a variety of everyday applications .
Mode of Action
For instance, some imidazole derivatives are known to interact with their targets via nickel-catalysed addition, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
These pathways are related to energy metabolism, amino acid metabolism, and hormone signaling .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in most organic solvents such as ethanol and dimethylformamide, and slightly soluble in water . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives, which are structurally similar to this compound, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the compound is stable at room temperature . It should be kept away from fire sources and oxidants, and should be stored in a sealed container .
Propriétés
IUPAC Name |
2-[4-(1-aminoethyl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-6(9)7-4-10-11(5-7)3-2-8/h4-6H,3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEABRKJXNGPNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485354.png)

![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485356.png)
![{[1-(2-methoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485357.png)

amine hydrochloride](/img/structure/B1485360.png)
![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride](/img/structure/B1485361.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485363.png)
![methyl(3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485365.png)
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485366.png)
![(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485367.png)
![2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B1485372.png)
